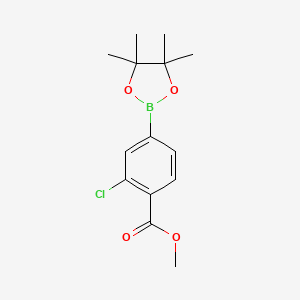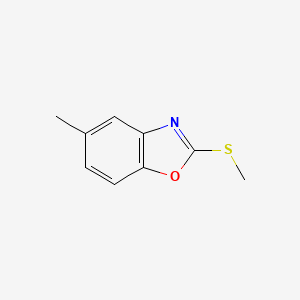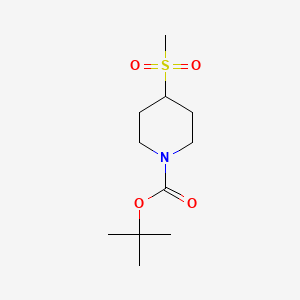
6-Hydroxy-N-methyl-1-naphthamide
Overview
Description
6-Hydroxy-N-methyl-1-naphthamide is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a methylamide group at the 1st position
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-N-methyl-1-naphthamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are chemicals that transmit signals in the nervous system .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that this compound competes with the substrate for the active site of the enzyme and can be displaced from the enzyme by an excess of the substrate .
Biochemical Pathways
The inhibition of monoamine oxidase and cholinesterase enzymes by this compound affects the metabolic pathways of neurotransmitters . This can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The downstream effects of this action can have significant impacts on neurological functions .
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells with minimal toxicity to normal cells. This suggests that this compound could potentially be used in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
It has been reported to inhibit enzymes such as DNA topoisomerases and protein tyrosine phosphatases
Cellular Effects
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-N-methyl-1-naphthamide can be synthesized by reacting 6-hydroxy-1-naphthoic acid with methylamine in the presence of a carbodiimide coupling reagent. The reaction proceeds under mild conditions and produces high yields of the desired compound. Another method involves coupling 6-hydroxy-1-naphthoic acid with aniline derivatives in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of carbodiimide coupling reagents and mild reaction conditions makes the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N-methyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
6-Hydroxy-N-methyl-1-naphthamide has been widely used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and enzyme inhibitors. It has been employed in the synthesis of novel anticancer agents such as pyrido[2,1-a]isoindol-4-ones and quinolone-8-amino acid conjugates. Additionally, it has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, making it relevant in the context of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1-naphthoic acid: The precursor in the synthesis of 6-Hydroxy-N-methyl-1-naphthamide.
Naphthalene derivatives: Compounds with similar naphthalene ring structures but different functional groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MAO and ChE enzymes sets it apart from other naphthalene derivatives, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-hydroxy-N-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCADPFOMVLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628774 | |
| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847802-91-9 | |
| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














